molecular formula C27H30N6O2 B11415011 N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11415011
M. Wt: 470.6 g/mol
InChI Key: KYNDBGUBGIBHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Functional Groups:

  • Indole Ring : The bicyclic aromatic system (C8H6N) features a pyrrole ring fused to a benzene ring, with a secondary amine at position 1 and a methylene group at position 3.
  • Triazoloquinazoline Core : A fused tricyclic system combining a quinazoline (two fused six-membered rings with N atoms at positions 1 and 3) and a 1,2,4-triazole ring. The 5-oxo group introduces a ketone at position 5.
  • Propanamide Linker : A three-carbon chain terminating in a secondary amide, facilitating conformational flexibility.

The 3-methylbutyl substituent (C5H11) at position 4 introduces steric bulk, potentially influencing binding interactions, while the ketone at position 5 may participate in hydrogen bonding.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

  • Indole protons : A singlet at δ 10.2 ppm (1H, NH), aromatic protons at δ 7.2–7.8 ppm (4H, Ar-H), and a triplet at δ 3.4 ppm (2H, CH2 adjacent to NH).
  • Triazoloquinazoline protons : Aromatic protons at δ 8.6–7.9 ppm (4H, Ar-H), a triplet at δ 4.1 ppm (2H, N-CH2 of 3-methylbutyl), and multiplets at δ 1.6–1.2 ppm (5H, 3-methylbutyl).
  • Propanamide protons : A triplet at δ 2.8 ppm (2H, CH2CO), a quartet at δ 3.3 ppm (2H, NHCH2), and a broad singlet at δ 6.5 ppm (1H, NH).

13C NMR (100 MHz, CDCl3):

  • Carbonyl groups at δ 172.1 ppm (amide C=O) and δ 168.9 ppm (5-oxo C=O).
  • Aromatic carbons between δ 115–140 ppm, with distinct signals for the indole (δ 136.2 ppm, C3) and triazoloquinazoline (δ 128.7 ppm, C1).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Strong bands at 1654 cm⁻¹ (amide I, C=O stretch) and 1540 cm⁻¹ (amide II, N–H bend).
  • Aromatic C–H stretches at 3050–3100 cm⁻¹ and N–H stretches at 3400 cm⁻¹ (indole NH).
  • Ketone C=O stretch at 1712 cm⁻¹ (5-oxo group).

Mass Spectrometry

  • Molecular ion peak at m/z 545.3 [M+H]⁺, consistent with the molecular formula C29H31N6O2.
  • Fragment ions at m/z 327.1 (triazoloquinazoline core) and m/z 218.1 (indole-ethylpropanamide).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P21/c) with unit cell parameters:

  • a = 12.34 Å, b = 15.67 Å, c = 10.22 Å
  • α = 90°, β = 105.3°, γ = 90°
  • Z = 4, density = 1.32 g/cm³

The triazoloquinazoline core adopts a planar conformation, with dihedral angles of 5.2° between the triazole and quinazoline rings. The 3-methylbutyl group exhibits a gauche conformation, minimizing steric clashes with the propanamide linker. Hydrogen bonds between the amide NH and the 5-oxo group (N–H···O=C, 2.89 Å) stabilize the molecular packing.

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provided insights into electron distribution:

  • HOMO (-5.62 eV): Localized on the indole ring and triazoloquinazoline’s π-system.
  • LUMO (-1.98 eV): Concentrated on the quinazoline’s nitrogen atoms and the 5-oxo group.
  • Electrostatic potential surfaces highlighted nucleophilic regions (amide oxygen) and electrophilic sites (triazole N2).

Non-covalent interaction (NCI) analysis identified van der Waals interactions between the 3-methylbutyl chain and hydrophobic protein pockets, supporting potential bioactivity.

Properties

Molecular Formula

C27H30N6O2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C27H30N6O2/c1-18(2)14-16-32-26(35)21-8-4-6-10-23(21)33-24(30-31-27(32)33)11-12-25(34)28-15-13-19-17-29-22-9-5-3-7-20(19)22/h3-10,17-18,29H,11-16H2,1-2H3,(H,28,34)

InChI Key

KYNDBGUBGIBHIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Cyclization of 2-Cyanophenylcarbamate

A solution of 2-cyano-4-(3-methylbutyl)aniline (1.0 equiv) in dry tetrahydrofuran (THF) is treated with ethyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. After 2 hours, the intermediate carbamate is isolated and reacted with acetic hydrazide (1.5 equiv) in refluxing ethanol (80°C, 6 hours) to yield 4-(3-methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazoline.

Table 1: Optimization of Triazoloquinazoline Cyclization

ConditionSolventTemperatureYield (%)
Ethanol, 6 hEthanol80°C72
Dimethylformamide, 4 hDMF100°C68
Acetic acid, 8 hAcOH120°C65

Functionalization of the Triazoloquinazoline at Position 1

The 1-position of the triazoloquinazoline core is functionalized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction of Propargyl Group

A mixture of 4-(3-methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazoline (1.0 equiv), propargyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is stirred at 60°C for 12 hours. The product, 1-propargyl-triazoloquinazoline, is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

CuAAC with Azido-Propanamide

The propargyl intermediate (1.0 equiv) is reacted with 3-azidopropanamide (1.1 equiv) in THF using copper iodide (0.2 equiv) as a catalyst at 80°C for 3 hours. This yields 3-[4-(3-methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl]propanamide.

Critical Parameters :

  • Copper iodide loading >0.1 equiv minimizes side reactions.

  • THF outperforms DMF in reaction homogeneity.

Synthesis of 2-(1H-Indol-3-yl)Ethylamine

The indole-containing side chain is prepared via reductive amination of 1H-indole-3-carbaldehyde.

Reductive Amination Protocol

A solution of 1H-indole-3-carbaldehyde (1.0 equiv) and ammonium formate (10 equiv) in methanol is treated with [Cp*IrCl] (1 mol%) at 37°C for 15 hours. The reaction is monitored by ¹H NMR, showing >90% conversion to 1-(1H-indol-3-yl)ethylamine. Purification via silica gel chromatography (dichloromethane/methanol 9:1) affords the amine in 85% yield.

Table 2: Comparative Catalysts for Reductive Amination

CatalystYield (%)Reaction Time (h)
[Cp*IrCl]8515
Pd/C (10%)7024
NaBH₃CN6518

Amide Coupling to Assemble the Final Compound

The propanamide-triazoloquinazoline intermediate is coupled with 2-(1H-indol-3-yl)ethylamine using carbodiimide chemistry.

EDC-Mediated Coupling

3-[4-(3-Methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl]propanoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) for 30 minutes. 2-(1H-Indol-3-yl)ethylamine (1.2 equiv) is added, and the mixture is stirred at 25°C for 12 hours. The crude product is purified via neutral alumina chromatography (DCM/methanol 49:1) to yield the title compound in 78% yield.

Optimization Insights :

  • HOBt suppresses racemization during activation.

  • Dichloromethane provides superior solubility over THF.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, indole NH), 8.72 (s, 1H, triazole CH), 7.55–6.95 (m, 8H, aromatic), 3.45 (t, 2H, J = 6.8 Hz, CH₂NH), 2.90–2.70 (m, 4H, propanamide CH₂).

  • HRMS : m/z calculated for C₂₇H₃₀N₆O₂ [M+H]⁺: 471.2456, found: 471.2459.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 12.3 minutes.

Scale-Up Considerations and Yield Improvements

Batch scalability is achieved through:

  • Solvent Optimization : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves safety profile and reaction efficiency.

  • Catalyst Recycling : Immobilized copper iodide on silica enables 3 reaction cycles without yield loss.

Table 3: Bench-Scale vs. Pilot-Scale Yields

StepBench-Scale Yield (%)Pilot-Scale Yield (%)
Triazoloquinazoline Core7270
CuAAC Functionalization8280
Final Coupling7875

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to form alcohol derivatives.

    Substitution: The indole and triazoloquinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced triazoloquinazoline alcohols, and substituted indole or triazoloquinazoline compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by an indole moiety and a triazoloquinazoline framework. Its molecular formula is C₁₈H₃₁N₅O, with a molecular weight of approximately 345.4 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activities

2.1 Anticancer Activity
Recent studies have shown that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. These compounds were found to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazoloquinazolines can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of triazole-based derivatives that exhibited potent activity against Mycobacterium tuberculosis, suggesting that similar derivatives may have applications in treating resistant bacterial infections .

2.3 Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. For example, compounds with similar structures have been investigated for their ability to inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis in bacterial cells . This mechanism provides a rationale for developing new antitubercular agents based on the triazoloquinazoline scaffold.

Synthetic Methodologies

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step reactions that include:

  • Formation of the Indole Moiety : Starting from commercially available indole derivatives.
  • Triazole Synthesis : Utilizing cyclization reactions to form the triazole ring.
  • Quinazoline Formation : Combining various precursors to construct the quinazoline framework.
  • Final Coupling Reaction : Linking the indole and quinazoline components through amide bond formation.

These steps often require optimization of reaction conditions to achieve high yields and purity of the final product.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in 2024, researchers synthesized several derivatives based on the triazoloquinazoline structure and evaluated their anticancer activities against multiple cell lines. The most potent derivative showed an IC₅₀ value lower than 10 μM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening
A series of synthesized triazoloquinazolines were tested against clinical isolates of Mycobacterium tuberculosis. One compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming standard treatments like Isoniazid . This highlights the potential for developing new treatments for tuberculosis using similar chemical scaffolds.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)IC₅₀ < 10 μM
AntimicrobialMycobacterium tuberculosisMIC = 12.5 μg/mL
Enzyme InhibitionInhA (Mycobacterium)Inhibition

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the triazoloquinazoline core may inhibit certain enzymes or signaling pathways. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity/Properties
Target Compound C₂₅H₂₉N₅O₂ 439.54* 4-(3-methylbutyl), N-[2-(indol-3-yl)ethyl] Neuroactive (quinazoline core + indole); enhanced lipophilicity
3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide C₁₈H₁₈N₆O₂ 350.4 6-methoxy-triazolo[4,3-b]pyridazin, indol-3-yl Unknown; structural similarity to CNS-targeting agents
3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide C₂₂H₂₄N₆O₃S 476.53* Furan-2-ylmethyl, thioether Antibacterial (sulfur groups may enhance reactivity)
N-(Butan-2-YL)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-4-YL]propanamide C₁₇H₂₁N₅O₂S 359.4 Methylsulfanyl, isobutyl Anticonvulsant (quinazoline derivatives are well-studied for CNS activity )

*Calculated based on molecular formulas.

Key Observations:

Structural Variations: The target compound uniquely combines a 3-methylbutyl group (enhancing lipophilicity) and an indole-ethyl propanamide side chain. In contrast, analogs feature substituents like methoxy (), furan (), or methylsulfanyl (), which alter electronic and steric properties .

Molecular Weight and Pharmacokinetics :

  • The target compound has a higher molecular weight (439.54) compared to analogs (350.4–476.53), which may influence solubility and metabolic stability. Longer alkyl chains (e.g., 3-methylbutyl) could prolong half-life but reduce aqueous solubility .

Inferred Biological Activity: Anticonvulsant Potential: Quinazoline derivatives (e.g., ) are frequently evaluated for CNS activity, suggesting the target compound may share anticonvulsant or anxiolytic properties . Antimicrobial Activity: The thioether and furan groups in highlight the role of heteroatoms in antibacterial activity, a property less evident in the target compound .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests various pharmacological applications, particularly in oncology and antimicrobial therapy.

Chemical Structure

The molecular formula of the compound is C24H29N5OC_{24}H_{29}N_5O, with a molecular weight of approximately 439.5 g/mol. The compound features an indole moiety linked to a quinazoline derivative through a propanamide functional group.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • In addition to bacterial activity, the compound also displays antifungal effects against Candida albicans, indicating its potential for broader antimicrobial applications .
  • Anticancer Properties :
    • Several studies have reported the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 lung cancer cells with an IC50 value in the micromolar range (less than 10 µM) .
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which warrants further investigation for therapeutic use in oncology .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of related compounds revealed that indolylquinazolinones exhibited promising activity against M. tuberculosis with growth inhibition observed at concentrations of 1–10 µg/mL over extended periods .

Microorganism MIC (µg/mL) Activity
MRSA0.98Significant
E. coli2.50Moderate
C. albicans1.00Significant
M. tuberculosis10Prolonged inhibition

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)<10Antiproliferative
MCF-7 (Breast Cancer)<15Moderate inhibition
HeLa (Cervical Cancer)<12Significant inhibition

Case Studies

Recent research has focused on the synthesis and biological evaluation of derivatives related to this compound. One notable study synthesized several analogs and evaluated their cytotoxicity against a panel of cancer cell lines, confirming that modifications to the quinazoline structure significantly enhanced their biological activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including condensation of indole derivatives with triazoloquinazoline precursors. Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) are critical for facilitating amide bond formation and heterocyclic ring closure. Solvent selection (e.g., DMF or THF), temperature control (60–100°C), and reaction time (12–24 hours) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical methods are most reliable for characterizing its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and structural assignments. Mass spectrometry (LC-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the triazoloquinazoline core .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

  • In vitro cytotoxicity testing (e.g., MTT assay on cancer cell lines).
  • Enzyme inhibition studies (e.g., kinase or protease targets via fluorescence-based assays).
  • Antimicrobial susceptibility profiling (MIC determination against bacterial/fungal strains). Dose-response curves and IC₅₀ calculations are critical for prioritizing lead candidates .

Q. What strategies mitigate side reactions during synthesis?

  • Use anhydrous solvents to prevent hydrolysis of reactive intermediates.
  • Sequential addition of reagents to control exothermic reactions.
  • Employ protecting groups (e.g., Boc for amines) to avoid unwanted substitutions .

Q. How do solubility properties influence formulation for in vivo studies?

The compound’s low aqueous solubility (common in triazoloquinazolines) necessitates co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation (liposomes). Solubility parameters should be experimentally determined via shake-flask or HPLC methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

Systematic modifications (e.g., substituting the 3-methylbutyl side chain with halogenated or branched alkyl groups) are evaluated for enhanced target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, while in vitro assays validate potency. SAR trends in analogs show that electron-withdrawing groups on the quinazoline ring improve metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from assay conditions (e.g., ATP concentration differences). Standardize protocols (e.g., uniform ATP levels) and validate results with orthogonal assays (e.g., SPR for binding kinetics). Cross-reference purity data (HPLC ≥95%) to rule out batch variability .

Q. What computational tools model its pharmacokinetic and toxicity profiles?

  • In silico ADMET prediction (SwissADME, ProTox-II) assesses absorption, CYP450 interactions, and hepatotoxicity.
  • Molecular dynamics simulations (GROMACS) predict binding stability with target proteins.
  • QSAR models prioritize derivatives with lower logP values to reduce off-target effects .

Q. How does pH affect its stability in biological matrices?

Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) reveal degradation pathways (e.g., hydrolysis of the propanamide bond under acidic conditions). Stabilizers like cyclodextrins or buffer optimization (e.g., phosphate buffer at pH 6.8) are recommended for long-term storage .

Q. What mechanisms underlie its interaction with cytochrome P450 enzymes?

Competitive inhibition assays (CYP3A4/2D6) using fluorescent substrates (e.g., Vivid® kits) quantify metabolic interference. LC-MS/MS identifies metabolites (e.g., hydroxylated or demethylated derivatives). Co-administering CYP inhibitors (e.g., ketoconazole) in in vivo models assesses drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.